molecular formula C11H20N2O3 B1444922 Ethyl 2-(piperidine-3-carbonylamino)propanoate CAS No. 135612-57-6

Ethyl 2-(piperidine-3-carbonylamino)propanoate

Cat. No.: B1444922
CAS No.: 135612-57-6
M. Wt: 228.29 g/mol
InChI Key: OZRNUKFXGFGYNI-UHFFFAOYSA-N
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Description

This compound is a derivative of piperidine, a heterocyclic organic compound commonly found in natural products and pharmaceuticals.

Preparation Methods

The synthesis of Ethyl 2-(piperidine-3-carbonylamino)propanoate typically involves the reaction of piperidine derivatives with ethyl 2-bromoacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is heated to reflux, and the product is purified through recrystallization .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Ethyl 2-(piperidine-3-carbonylamino)propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include carboxylic acids, amines, and substituted derivatives.

Scientific Research Applications

Ethyl 2-(piperidine-3-carbonylamino)propanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Ethyl 2-(piperidine-3-carbonylamino)propanoate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Ethyl 2-(piperidine-3-carbonylamino)propanoate can be compared with other similar compounds, such as:

    Ethyl 3-(pyridin-2-ylamino)propanoate: Similar in structure but contains a pyridine ring instead of a piperidine ring.

    Mthis compound: Similar but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-(piperidine-4-carbonylamino)propanoate: Similar but with the carbonyl group attached to the 4-position of the piperidine ring instead of the 3-position.

These compounds share similar chemical properties but differ in their specific applications and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

ethyl 2-(piperidine-3-carbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-3-16-11(15)8(2)13-10(14)9-5-4-6-12-7-9/h8-9,12H,3-7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRNUKFXGFGYNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)NC(=O)C1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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